molecular formula C34H36ClFN6O4 B12418605 GLP-1 receptor agonist 8

GLP-1 receptor agonist 8

カタログ番号: B12418605
分子量: 647.1 g/mol
InChIキー: AUGMAIOIARDJIQ-MDYNBEAQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glucagon-like peptide-1 receptor agonist 8 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and has been widely studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and obesity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 8 typically involves peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 8 may involve large-scale solid-phase peptide synthesis or solution-phase synthesis. These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification processes such as high-performance liquid chromatography .

化学反応の分析

Types of Reactions: Glucagon-like peptide-1 receptor agonist 8 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out to modify the peptide for improved stability, bioavailability, or activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reaction conditions are carefully controlled to ensure the desired modifications without degrading the peptide .

Major Products: The major products formed from these reactions are modified peptides with enhanced properties, such as increased resistance to enzymatic degradation or improved receptor binding affinity .

科学的研究の応用

Glucagon-like peptide-1 receptor agonist 8 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and other physiological processes. In medicine, it is being explored as a potential treatment for type 2 diabetes, obesity, and other metabolic disorders . Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .

作用機序

The mechanism of action of glucagon-like peptide-1 receptor agonist 8 involves its binding to the glucagon-like peptide-1 receptor on the surface of target cells. This binding activates a signaling cascade that includes the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. This, in turn, stimulates insulin secretion from pancreatic beta cells, inhibits glucagon release from alpha cells, and slows gastric emptying .

類似化合物との比較

Similar Compounds: Similar compounds to glucagon-like peptide-1 receptor agonist 8 include exenatide, liraglutide, dulaglutide, and semaglutide. These compounds also mimic the action of glucagon-like peptide-1 and are used in the treatment of type 2 diabetes and obesity .

Uniqueness: What sets glucagon-like peptide-1 receptor agonist 8 apart from these similar compounds is its specific amino acid sequence and modifications that may confer unique properties such as improved stability, bioavailability, or receptor binding affinity. These unique properties can make it more effective or suitable for certain therapeutic applications .

特性

分子式

C34H36ClFN6O4

分子量

647.1 g/mol

IUPAC名

azanium;2-[[4-[(2R)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[(3-ethylimidazol-4-yl)methyl]benzimidazole-5-carboxylate

InChI

InChI=1S/C34H33ClFN5O4.H3N/c1-3-40-20-37-17-24(40)18-41-29-15-22(33(42)43)7-10-28(29)38-31(41)19-39-13-11-21(12-14-39)25-5-4-6-30-32(25)45-34(2,44-30)26-9-8-23(35)16-27(26)36;/h4-10,15-17,20-21H,3,11-14,18-19H2,1-2H3,(H,42,43);1H3/t34-;/m1./s1

InChIキー

AUGMAIOIARDJIQ-MDYNBEAQSA-N

異性体SMILES

CCN1C=NC=C1CN2C3=C(C=CC(=C3)C(=O)[O-])N=C2CN4CCC(CC4)C5=C6C(=CC=C5)O[C@@](O6)(C)C7=C(C=C(C=C7)Cl)F.[NH4+]

正規SMILES

CCN1C=NC=C1CN2C3=C(C=CC(=C3)C(=O)[O-])N=C2CN4CCC(CC4)C5=C6C(=CC=C5)OC(O6)(C)C7=C(C=C(C=C7)Cl)F.[NH4+]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。